Trichloro(9H-fluoren-9-yl)silane

Overview

Description

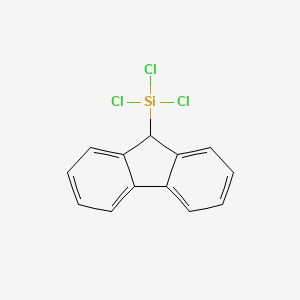

Trichloro(9H-fluoren-9-yl)silane: is a chemical compound with the molecular formula C13H7Cl3Si. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a silicon atom bonded to three chlorine atoms and a fluorenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(9H-fluoren-9-yl)silane can be synthesized through the reaction of fluorene with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction is as follows: [ \text{Fluorene} + \text{Trichlorosilane} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The process includes the purification of reactants, precise control of reaction temperature and pressure, and the use of advanced catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Trichloro(9H-fluoren-9-yl)silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.

Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and hydrochloric acid.

Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the conditions and reagents used.

Common Reagents and Conditions:

Nucleophiles: Alkoxides, amines, and thiols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Hydrolysis Conditions: Aqueous acidic or basic conditions.

Major Products Formed:

Silanols: Formed through hydrolysis.

Substituted Silanes: Formed through nucleophilic substitution.

Oxidized Derivatives: Formed through oxidation reactions.

Scientific Research Applications

Chemistry: Trichloro(9H-fluoren-9-yl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties.

Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. It is also investigated for its potential use in drug delivery systems.

Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. It is also utilized in the manufacture of electronic components due to its ability to form stable, insulating layers.

Mechanism of Action

The mechanism of action of trichloro(9H-fluoren-9-yl)silane involves its reactivity with various nucleophiles and electrophiles. The silicon atom, being electrophilic, readily reacts with nucleophiles, leading to the formation of new silicon-based compounds. The fluorenyl group can also participate in π-π interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Trimethylsilylfluorene: Contains a trimethylsilyl group instead of a trichlorosilyl group.

Dichlorofluorenylsilane: Contains two chlorine atoms instead of three.

Fluorenylmethoxysilane: Contains a methoxy group instead of chlorine atoms.

Uniqueness: Trichloro(9H-fluoren-9-yl)silane is unique due to its combination of a fluorenyl group and a trichlorosilyl group. This structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications.

Biological Activity

Trichloro(9H-fluoren-9-yl)silane is a silane compound that has garnered interest in various fields due to its unique chemical properties. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a fluorenyl group attached to a silicon atom, which is further bonded to three chlorine atoms. The presence of the fluorenyl moiety is significant as it contributes to the compound's potential biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives synthesized from 2-(9H-fluoren-9-ylidene)hydrazine were tested against multidrug-resistant strains of bacteria and fungi. The results indicated that while some derivatives exhibited activity against Gram-positive bacteria, they showed minimal effectiveness against Gram-negative pathogens and drug-resistant fungi, with minimum inhibitory concentrations (MIC) exceeding 256 μg/mL for most tested strains .

Cytotoxicity and Oncogenic Potential

Research on related chlorinated compounds has highlighted concerns regarding cytotoxicity and oncogenic potential. For example, studies on 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (DDT) and its metabolites revealed varying degrees of cytotoxic effects in mouse embryo cell cultures. DDD was found to exhibit significant transformation activity, raising concerns about similar activities in structurally related silanes .

Case Studies and Research Findings

- Synthesis and Evaluation : A study focused on synthesizing thiazole derivatives from 2-(9H-fluoren-9-ylidene)hydrazine demonstrated that while these compounds had limited antimicrobial activity against resistant strains, they were synthesized efficiently with good yields .

- Cytotoxicity Assessment : Related studies have shown that chlorinated compounds can induce cytotoxic effects in various cell lines. The assessment of DDT and its analogs indicated that while they could induce transformation in certain cell types, they did not produce tumors when inoculated into syngeneic mice .

- Biological Mechanisms : The biological activity of this compound may be influenced by its ability to interact with cellular components through the fluorenyl group, potentially affecting cellular signaling pathways involved in proliferation and apoptosis.

Summary Table of Biological Activities

Properties

IUPAC Name |

trichloro(9H-fluoren-9-yl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3Si/c14-17(15,16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCWIWBEFXQVSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.